

# Unveiling the Pharmacological Profile of Ningetinib Tosylate: A Technical Guide

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## Compound of Interest

Compound Name: *Ningetinib Tosylate*

Cat. No.: *B560534*

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## Abstract

**Ningetinib Tosylate** (CT-053) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant potential in oncology. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of **Ningetinib Tosylate**.

## Introduction

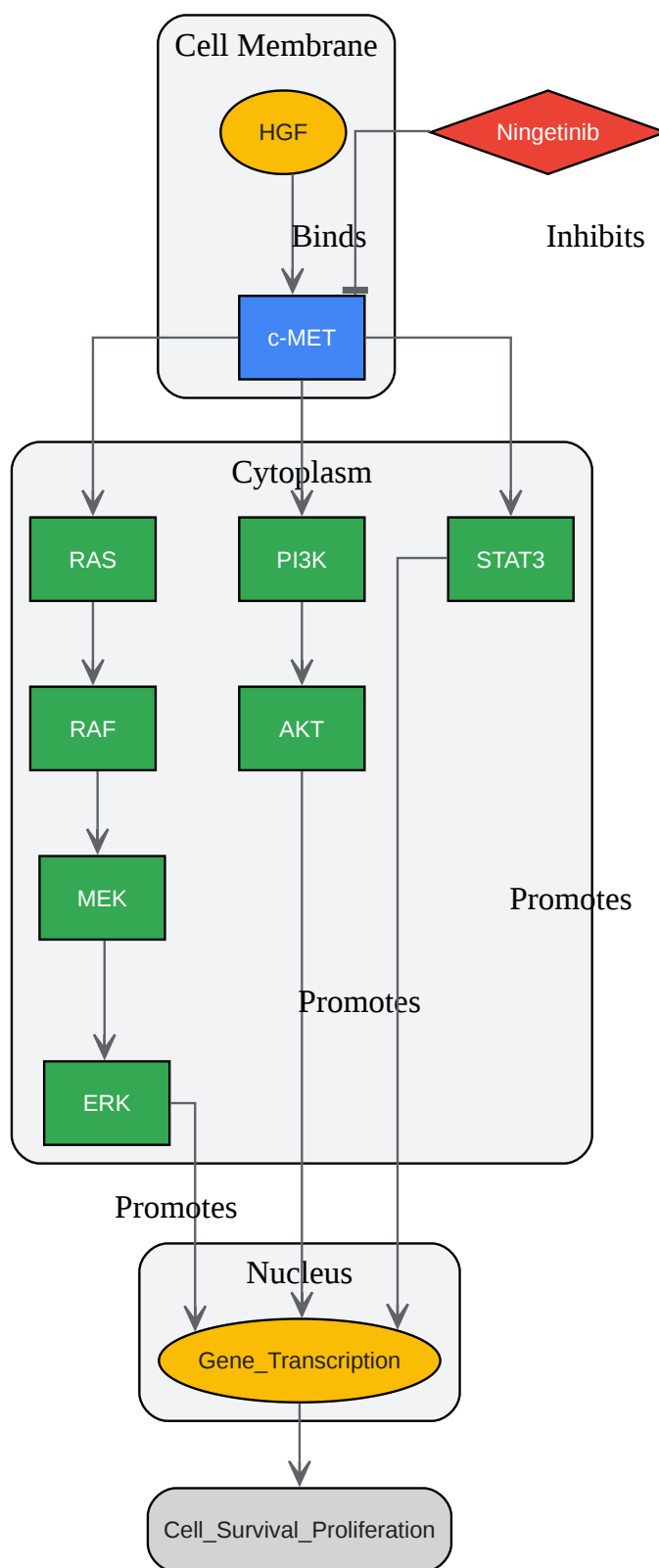
**Ningetinib Tosylate** is the tosylate salt form of Ningetinib, a potent small molecule inhibitor of several receptor tyrosine kinases implicated in oncogenesis and tumor progression.<sup>[1][2]</sup> Its multi-targeted nature allows it to concurrently disrupt multiple signaling pathways crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.<sup>[1][3]</sup> This document synthesizes the current publicly available data on the pharmacological properties of **Ningetinib Tosylate**.

## Mechanism of Action

**Ningetinib Tosylate** exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases.[4] The primary targets of **Ningetinib Tosylate** include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][3] By inhibiting the autophosphorylation and activation of these kinases, **Ningetinib Tosylate** effectively blocks their downstream signaling cascades, such as the STAT5, AKT, and ERK pathways.[5][6] This disruption of key cellular signaling leads to the inhibition of tumor cell growth and the induction of apoptosis.[4][6]

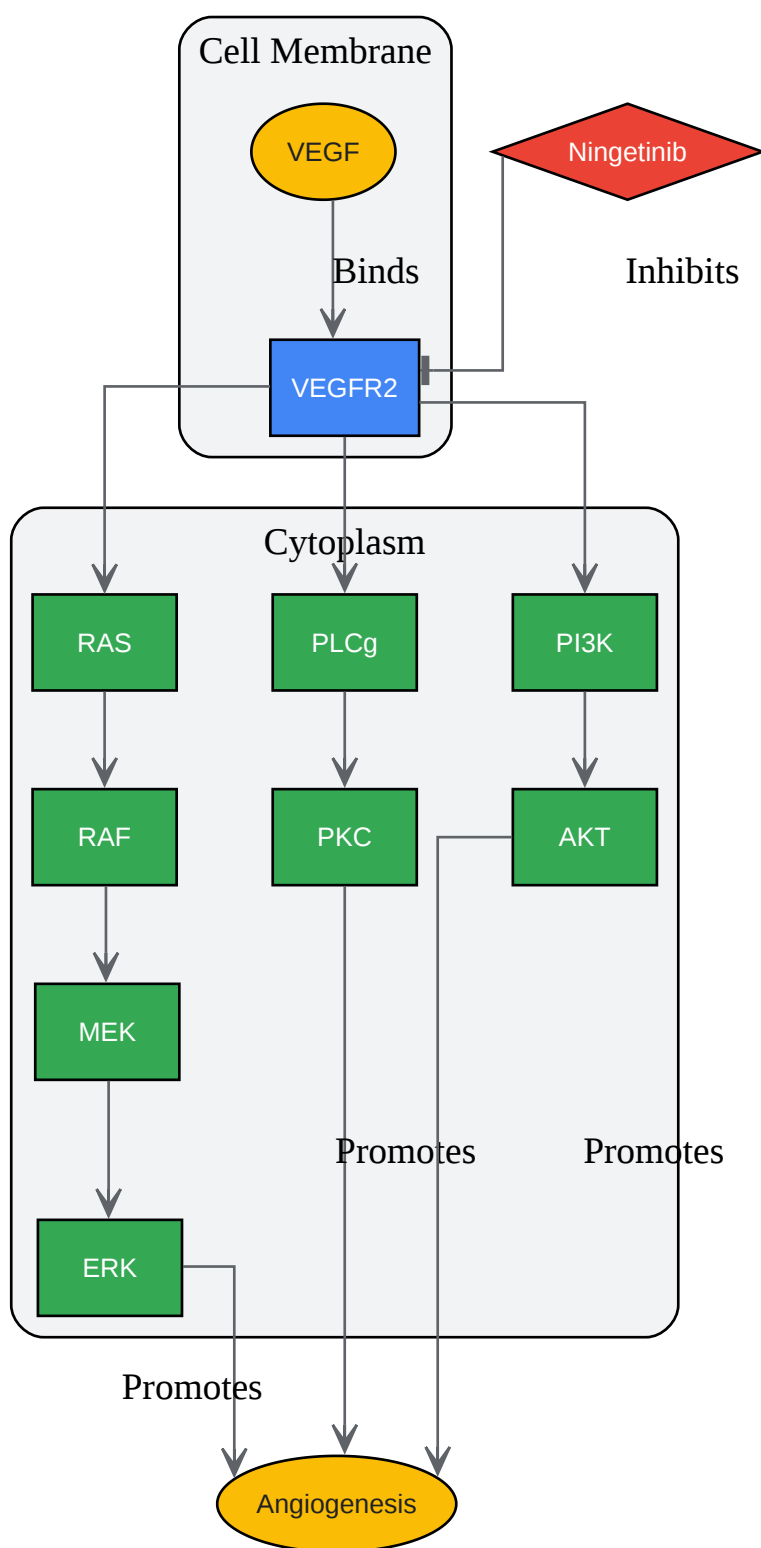
## Visualized Signaling Pathways

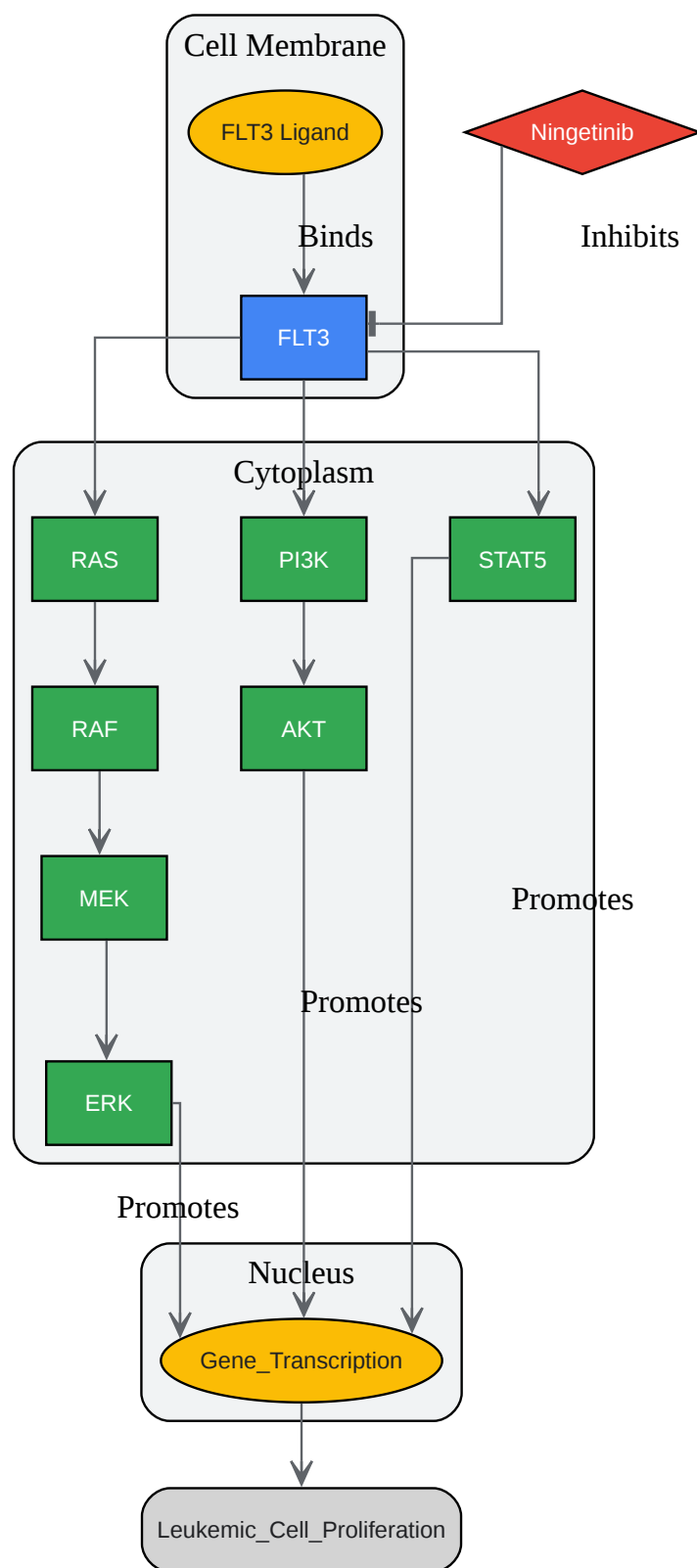
The following diagrams illustrate the signaling pathways inhibited by **Ningetinib Tosylate**.

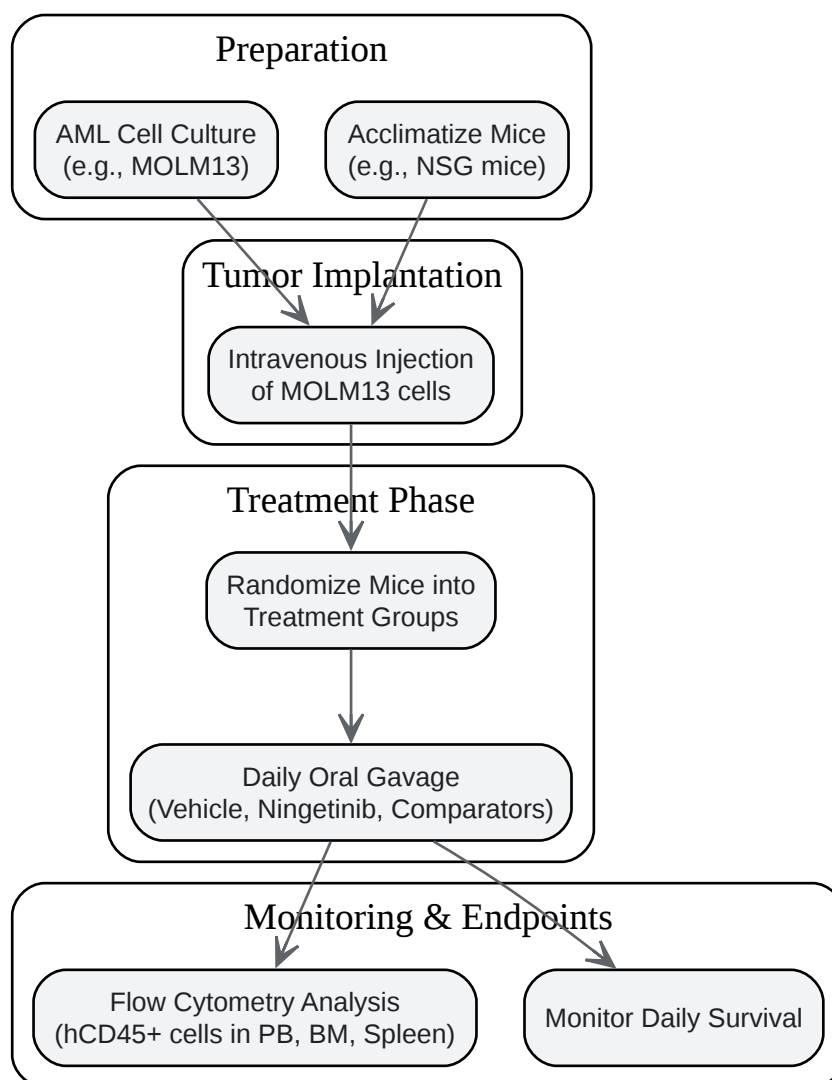


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**Figure 1:** c-MET Signaling Pathway Inhibition by Nintedanib.







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